5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Suzuki-Miyaura Coupling Chiral Macrocycle Synthesis C-C Bond Formation

Select 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde for its unique C-Br bond—a privileged handle for Suzuki–Miyaura cross-coupling that enables installation of aryl, heteroaryl, and chiral fragments impossible with chloro, fluoro, or methyl analogs. This reactivity unlocks post-macrocyclization functionalization, chiral macrocycle construction, COF post-synthetic modification, and is the sole entry point to the anti-multiple myeloma pharmacophore AE-848. Supplied with batch-specific QC (NMR, HPLC, GC) to ensure reproducible results in demanding synthesis campaigns.

Molecular Formula C8H5BrO3
Molecular Weight 229.03 g/mol
CAS No. 109517-99-9
Cat. No. B175242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde
CAS109517-99-9
Molecular FormulaC8H5BrO3
Molecular Weight229.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)O)C=O)Br
InChIInChI=1S/C8H5BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H
InChIKeyOEHFPZMUTXRLFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde (CAS 109517-99-9): A Versatile C5‑Brominated Isophthalaldehyde Monomer for Macrocycle, COF, and Pharmaceutical Intermediate Procurement


5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde (CAS 109517-99-9; also known as 5-bromo-2-hydroxyisophthalaldehyde or 2,6-diformyl-4-bromophenol) is an aromatic dialdehyde with a C8H5BrO3 molecular formula (molecular weight 229.03 g/mol) [1][2]. Its structure features two aldehyde groups at the 1- and 3-positions, a phenolic hydroxyl at the 2-position, and a bromine substituent at the C5 position of the benzene ring [3]. This substitution pattern enables both the dynamic covalent chemistry typical of 2-hydroxyisophthalaldehydes and the cross-coupling reactivity conferred by the C‑Br bond, making the compound a strategic building block for advanced organic and materials synthesis.

Why 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde Cannot Be Replaced by Unsubstituted, Chloro, Fluoro, or Methyl Analogs


In‑class analogs such as 5‑chloro‑, 5‑fluoro‑, 5‑methyl‑, or unsubstituted 2‑hydroxyisophthalaldehyde differ substantially in both physicochemical properties and synthetic utility. The bromine substituent at C5 confers a unique combination of enhanced density (1.8 vs. 1.4 g/cm³ for the parent compound), elevated boiling point (265.2 vs. 219.0 °C), and higher lipophilicity (LogP 3.22 vs. 2.70 for the 5‑fluoro derivative) [1]. More critically, the C‑Br bond serves as a privileged handle for palladium‑catalyzed Suzuki–Miyaura cross‑coupling, enabling the installation of diverse aryl, heteroaryl, or chiral boronic acid fragments that are inaccessible from the chloro, fluoro, methyl, or unsubstituted counterparts . These distinctions are not incremental; they dictate whether a downstream macrocyclization, COF construction, or pharmaceutical lead generation campaign is feasible at all.

Quantitative Differentiation Evidence for 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde


C5‑Bromo Substituent Enables High‑Yielding Suzuki–Miyaura Cross‑Coupling for Chiral Dialdehyde Synthesis

The C5‑bromo group of 5‑bromo‑2‑hydroxyisophthalaldehyde undergoes efficient Suzuki–Miyaura cross‑coupling with chiral boronic acids (6a–6d) to yield C5‑chiral‑substituted 2‑hydroxyisophthalaldehydes (2a–2d) . This reactivity is a direct consequence of the bromine atom's favorable bond strength and oxidative addition kinetics in palladium‑catalyzed cycles, a feature absent in the chloro analog (which typically requires more forcing conditions) and impossible in the unsubstituted or methyl derivatives.

Suzuki-Miyaura Coupling Chiral Macrocycle Synthesis C-C Bond Formation

Bromine Substitution Elevates Boiling Point and Density vs. Parent and 5‑Fluoro Analogs, Influencing Purification and Handling

Compared to unsubstituted 2‑hydroxyisophthalaldehyde and the 5‑fluoro derivative, the 5‑bromo compound exhibits substantially higher predicted boiling point (265.2 ± 40.0 °C) and density (1.8 ± 0.1 g/cm³) [1]. The 5‑chloro analog shows intermediate boiling point (246.1 °C) , while the 5‑fluoro derivative boils at 228.0 °C and the parent at 219.0 °C .

Physicochemical Properties Purification Thermal Stability

The 5‑Bromo Derivative Serves as the Exclusive Precursor to AE‑848, a Clinically‑Validated Anti‑Multiple Myeloma Agent

Condensation of 5‑bromo‑2‑hydroxyisophthalaldehyde with (1‑methyl‑1H‑benzimidazol‑2‑yl)hydrazine yields AE‑848, a small molecule that potently induces apoptosis in RPMI‑8226 and U266 multiple myeloma cell lines with IC50 values in the low micromolar range and significantly inhibits tumor progression in a MM xenograft mouse model [1]. No analogous anti‑myeloma activity has been reported for the chloro, fluoro, methyl, or unsubstituted derivatives.

Anti-Cancer Drug Discovery Multiple Myeloma Schiff Base Hydrazones

5‑Bromo‑2‑hydroxybenzene‑1,3‑dicarbaldehyde Exhibits a Distinct Hydrogen‑Bonded Crystal Packing Motif, Confirmed by Single‑Crystal XRD

Single‑crystal X‑ray diffraction reveals that the title compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. In the crystal lattice, two molecules are linked about inversion centres by C–H···Br hydrogen bonds, a motif not observed in the unsubstituted 2‑hydroxyisophthalaldehyde crystal structure (which typically forms O–H···O hydrogen‑bonded chains) [2].

Crystallography Solid-State Packing Hydrogen Bonding

5‑Bromo‑2‑hydroxybenzene‑1,3‑dicarbaldehyde is a Commercially Available COF Monomer with Batch‑to‑Batch NMR/HPLC QC

The compound is explicitly marketed and supplied as a COF monomer building block with standard purity ≥95% (typical lot 98%) and is accompanied by batch‑specific analytical data including NMR, HPLC, and GC reports . While 5‑chloro‑, 5‑fluoro‑, and unsubstituted 2‑hydroxyisophthalaldehydes are also available, only the 5‑bromo derivative is consistently positioned by multiple vendors as a COF‑specific monomer with quality control documentation tailored to materials science applications.

Covalent Organic Frameworks Aldehyde Monomer Quality Control

Recommended Procurement Scenarios for 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde


Synthesis of C5‑Chiral Calixsalens and Trianglimine Macrocycles

Use 5‑bromo‑2‑hydroxybenzene‑1,3‑dicarbaldehyde as the key aldehyde component in [3+3] cyclocondensations with trans‑1,2‑diaminocyclohexane to generate chiral triangular hexaimine macrocycles. The C‑Br bond can be left intact for post‑macrocyclization functionalization or converted via Suzuki–Miyaura coupling to install chiral boronic acid fragments, enabling the creation of 'double chiral' calixsalens with tunable supramolecular properties . This scenario is supported by direct evidence of successful coupling with boronic acids 6a–6d to produce dialdehydes 2a–2d .

Medicinal Chemistry: Synthesis of Bis‑hydrazone Anti‑Cancer Leads (e.g., AE‑848)

Employ 5‑bromo‑2‑hydroxybenzene‑1,3‑dicarbaldehyde as the central scaffold for condensation with (1‑methyl‑1H‑benzimidazol‑2‑yl)hydrazine to produce AE‑848, a validated anti‑multiple myeloma agent. AE‑848 induces apoptosis in RPMI‑8226 and U266 cells with IC50 values in the low micromolar range and significantly inhibits tumor growth in a MM xenograft model [1]. No analogous biological activity has been reported for the chloro, fluoro, methyl, or unsubstituted derivatives, making the 5‑bromo compound the sole entry point to this pharmacophore class.

Construction of Covalent Organic Frameworks (COFs) Requiring Aldehyde Monomers

Incorporate 5‑bromo‑2‑hydroxybenzene‑1,3‑dicarbaldehyde as a ditopic aldehyde linker in the synthesis of imine‑ or hydrazone‑linked COFs. The bromine substituent can serve as a post‑synthetic modification handle or influence framework interpenetration through halogen‑bonding interactions [2]. The compound is commercially supplied with batch‑specific NMR/HPLC/GC QC documentation, reducing polymerization failure risk .

Solid‑State Chemistry Studies Involving C–H···Br Hydrogen Bonding

Utilize the unique crystal packing of 5‑bromo‑2‑hydroxybenzene‑1,3‑dicarbaldehyde for fundamental studies of halogen‑involved hydrogen bonding networks. The compound's monoclinic C2 structure, characterized by C–H···Br hydrogen‑bonded dimers about inversion centres [2], provides a well‑defined model system for investigating non‑covalent interactions in the solid state.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.